![molecular formula C10H9N3OS B2513508 N-(3-methylisothiazol-5-yl)isonicotinamide CAS No. 1226430-04-1](/img/structure/B2513508.png)
N-(3-methylisothiazol-5-yl)isonicotinamide
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Overview
Description
N-(3-methylisothiazol-5-yl)isonicotinamide, also known as MITN, is a small molecule that has attracted attention in the scientific community due to its potential therapeutic properties. This compound is a member of the isothiazole family, which has been extensively studied for its biological activities.
Scientific Research Applications
- Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species, these compounds contribute to overall health and disease prevention .
- Researchers have explored thiazole derivatives as potential analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .
- Thiazoles exhibit antimicrobial and antifungal properties. They have been studied for their effectiveness against various pathogens, including bacteria and fungi. Such compounds could be valuable in developing new antimicrobial drugs .
- Investigations into thiazole derivatives have revealed neuroprotective effects. These compounds may help safeguard neurons from damage, making them relevant in neurodegenerative diseases and brain health .
- Thiazoles have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, aiming to develop novel chemotherapeutic drugs. Our compound might contribute to this field .
- Thiazoles serve as a scaffold for designing new drugs. Their unique structure allows modifications to create diverse derivatives with specific properties. Researchers can fine-tune these molecules for targeted therapeutic applications .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development Scaffold
Mechanism of Action
Target of Action
N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide, also known as N-(3-methylisothiazol-5-yl)isonicotinamide, is a compound that has been studied for its potential biological activities . .
Mode of Action
Thiazoles, the group to which this compound belongs, are known to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific interactions of N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
As a thiazole derivative, it may potentially influence a variety of pathways given the broad applications of thiazoles in different fields .
Result of Action
Given the diverse biological activities of thiazoles, it is plausible that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESCINFHDGPNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)isonicotinamide |
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